molecular formula C11H14N4 B13642935 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine

5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B13642935
M. Wt: 202.26 g/mol
InChI Key: IVQGBDOZSAGCIM-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine core with a piperidine substituent at the 5-position. This compound is part of a broader class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine typically involves multi-step procedures that include cyclization reactions. One common synthetic route involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The piperidine ring is then introduced via nucleophilic substitution or other suitable reactions .

Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, the use of Brønsted acidic ionic liquids as catalysts has been reported to be effective in the synthesis of related compounds under solvent-free conditions .

Chemical Reactions Analysis

5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring, where halogenated derivatives can be formed.

    Cyclization: Intramolecular cyclization reactions can further modify the imidazo[1,2-a]pyrimidine core.

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-piperidin-3-ylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H14N4/c1-2-9(8-12-4-1)10-3-5-13-11-14-6-7-15(10)11/h3,5-7,9,12H,1-2,4,8H2

InChI Key

IVQGBDOZSAGCIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=NC3=NC=CN23

Origin of Product

United States

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